Methyl 2,2-dimethylpyrrolidine-1-carboxylate
Description
Methyl 2,2-dimethylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a methyl ester group at position 1 and two methyl substituents at position 2 of the heterocyclic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its steric and electronic properties enable tailored reactivity.
Structure
3D Structure
Properties
CAS No. |
919286-32-1 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 2,2-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5-4-6-9(8)7(10)11-3/h4-6H2,1-3H3 |
InChI Key |
BWHVCYOVMWRJNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Method
This method involves the cyclization of appropriate amino acids or derivatives to form the pyrrolidine ring. A typical procedure includes:
Starting Material : An amino acid such as L-leucine or its derivatives.
Reagents : Use of coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate the reaction.
-
- Dissolve the amino acid in a suitable solvent (e.g., dichloromethane).
- Add DCC and allow the reaction to proceed under inert atmosphere conditions.
- After completion, purify the product using column chromatography.
Nucleophilic Substitution
In this method, a nucleophile attacks a suitable electrophile leading to the formation of methyl 2,2-dimethylpyrrolidine-1-carboxylate.
Starting Material : A brominated or chlorinated derivative of pyrrolidine.
Reagents : Use of strong bases such as sodium hydride or lithium diisopropylamide (LDA).
-
- Prepare a solution of the halide in THF.
- Add the strong base and stir at low temperatures (e.g., -78°C).
- Quench the reaction with water and extract using ethyl acetate.
Esterification
This step converts the carboxylic acid group into an ester.
Reagents : Methanol and an acid catalyst (e.g., sulfuric acid).
-
- Mix the carboxylic acid with methanol in a round-bottom flask.
- Heat under reflux for several hours.
- Purify by distillation or chromatography.
The efficiency of these methods can be evaluated based on yield and purity, which are critical for practical applications. The following table summarizes typical yields obtained from various methods:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Cyclization | 75 | >95 |
| Nucleophilic Substitution | 70 | >90 |
| Esterification | 85 | >98 |
The preparation of this compound can be achieved through multiple synthetic routes, each with its advantages regarding yield and efficiency. The choice of method often depends on available starting materials and desired purity levels. Continued research into optimizing these methods will further enhance their applicability in industrial settings.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways.
Steric hindrance from the 2,2-dimethyl groups slightly slows hydrolysis compared to unsubstituted pyrrolidine esters .
Nucleophilic Substitution
The methyl ester can participate in nucleophilic acyl substitution reactions, particularly with amines or alcohols.
Reduction Reactions
The ester group can be reduced to a primary alcohol using strong reducing agents.
Ring-Opening Reactions
The pyrrolidine ring can undergo ring-opening under strong acidic or oxidative conditions.
Steric effects from the 2,2-dimethyl groups increase activation energy for ring-opening compared to simpler pyrrolidines .
Condensation and Cyclization
The compound participates in cyclocondensation reactions to form heterocycles.
Steric and Electronic Effects
-
Steric Hindrance : The 2,2-dimethyl groups significantly slow reactions requiring access to the pyrrolidine nitrogen (e.g., alkylation) .
-
Electronic Effects : The electron-withdrawing ester group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks.
Comparative Reactivity Data
A comparison with analogous compounds highlights steric influences:
| Compound | Hydrolysis Rate (k, s⁻¹) | Reduction Yield |
|---|---|---|
| Methyl pyrrolidine-1-carboxylate | 2.4 × 10⁻³ | 98% |
| Methyl 2,2-dimethylpyrrolidine-1-carboxylate | 1.1 × 10⁻³ | 90% |
Scientific Research Applications
Methyl 2,2-dimethylpyrrolidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with enzymes or receptors in biological systems. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(a) Ethyl 2,2-Dimethyl-3-Oxopyrrolidine-1-Carboxylate (CAS 106556-66-5)
- Key Differences: Substituents: The ethyl ester group (vs. methyl) and a 3-oxo (ketone) group introduce distinct electronic effects. Reactivity: The 3-oxo group may facilitate nucleophilic additions or reductions, whereas the methyl ester analog lacks this reactive site.
- Physicochemical Properties: Property Methyl 2,2-Dimethylpyrrolidine-1-Carboxylate* Ethyl 2,2-Dimethyl-3-Oxopyrrolidine-1-Carboxylate Molecular Formula C₈H₁₃NO₂ C₉H₁₅NO₃ Molecular Weight ~157.19 g/mol 185.22 g/mol TPSA (Topological Polar Surface Area) 38.3 Ų 55.4 Ų Hydrogen Bond Acceptors 2 4 *Estimated values based on structural analogs.
(b) tert-Butyl Derivatives
- tert-Butyl 2,2-Dimethylpyrrolidine-1-Carboxylate (CAS 869527-80-0) :
- Steric Effects : The bulky tert-butyl group enhances steric hindrance, reducing hydrolysis susceptibility compared to methyl or ethyl esters.
- Applications : Often used as a protecting group in peptide synthesis due to its stability under acidic conditions.
- tert-Butyl 3-Hydroxy-2,2-Dimethylpyrrolidine-1-Carboxylate (CAS 1497778-22-9) : Functionalization Potential: The 3-hydroxy group enables further derivatization (e.g., oxidation, glycosylation), a feature absent in the methyl ester analog.
Reactivity and Stability
- Ester Hydrolysis :
Methyl esters (e.g., sandaracopimaric acid methyl ester ) typically hydrolyze faster than ethyl or tert-butyl analogs under basic conditions due to lower steric hindrance.

- Thermal Stability :
tert-Butyl esters exhibit higher thermal stability, making them preferable in high-temperature reactions, whereas methyl esters may degrade more readily.
Bioactivity and Pharmacological Potential
- This compound : While direct data are unavailable, the absence of a 3-oxo group likely reduces its interaction with cytochrome P450 enzymes compared to the ethyl analog.
Biological Activity
Methyl 2,2-dimethylpyrrolidine-1-carboxylate (MDPC) is a compound of interest due to its diverse biological activities and potential applications in drug discovery. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
MDPC is characterized by a pyrrolidine ring with two methyl groups at the 2-position and a carboxylate functional group. The synthesis of MDPC typically involves the alkylation of pyrrolidine derivatives or the use of standard organic synthetic methods such as the Pictet-Spengler reaction.
Biological Activity
The biological activity of MDPC has been investigated through various studies, focusing on its pharmacological properties. Key findings include:
- Antiviral Activity : MDPC has shown significant antiviral properties, particularly against certain viral strains. Its mechanism involves inhibiting viral replication pathways, making it a candidate for further antiviral drug development.
- Enzyme Inhibition : Studies indicate that MDPC acts as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, it has demonstrated inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
- Neuroprotective Effects : Research has suggested that MDPC may exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems. This effect could be beneficial in treating neurodegenerative disorders .
Case Study 1: Antiviral Properties
A study focused on the antiviral effects of MDPC demonstrated its ability to reduce viral load in infected cell cultures. The compound was tested against various viral strains, showing a dose-dependent response with an effective concentration (EC50) in the low micromolar range.
Case Study 2: Anti-inflammatory Activity
In vitro assays were conducted to evaluate the anti-inflammatory effects of MDPC. The compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent.
Data Tables
Q & A
What are the recommended synthetic routes for Methyl 2,2-dimethylpyrrolidine-1-carboxylate, and what analytical techniques are critical for confirming its structure?
Basic Research Question
Methodological Answer:
A common synthetic approach involves esterification of 2,2-dimethylpyrrolidine-1-carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄) or coupling reagents like DCC. Post-synthesis, characterization should include:
- NMR Spectroscopy : Confirm ester group (¹H: δ 3.6–3.8 ppm for COOCH₃; ¹³C: δ 50–55 ppm for N-CH₂ groups).
- Mass Spectrometry (MS) : Verify molecular ion peak (expected m/z ≈ 157 for [M+H]⁺).
- Infrared (IR) Spectroscopy : Identify carbonyl stretch (~1740 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹).
Reference Standards : Compare data with analogous pyrrolidine derivatives in NIST Chemistry WebBook or PubChem .
How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
Advanced Research Question
Methodological Answer:
Discrepancies often arise from solvent effects, conformational dynamics, or errors in computational parameters. Strategies include:
- Solvent Correction : Use deuterated solvents and apply solvent-specific chemical shift databases (e.g., NIST ).
- Dynamic NMR : Perform variable-temperature NMR to assess conformational exchange broadening.
- DFT Refinement : Recalculate shifts using higher-level basis sets (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models.
Example Workflow :
Acquire experimental ¹H/¹³C NMR in CDCl₃.
Compare with DFT-predicted shifts (Gaussian or ORCA).
Adjust computational models to account for solvation or tautomerism.
What safety protocols are essential when handling this compound in the lab?
Basic Research Question
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis or dilution.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste.
Safety Guidelines : Follow TCI America’s SDS protocols for pyrrolidine derivatives, including disposal via certified waste handlers .
What strategies optimize the crystal structure determination of this compound using SHELX software?
Advanced Research Question
Methodological Answer:
For single-crystal X-ray diffraction:
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
Structure Solution : Employ SHELXD for direct methods or SIRAS for heavy-atom phasing .
Refinement (SHELXL) :
- Apply anisotropic displacement parameters for non-H atoms.
- Use restraints for disordered methyl groups.
Key Parameters : Aim for R₁ < 0.05 and wR₂ < 0.15. Validate via CCDC deposition.
How to assess purity and detect impurities in this compound?
Basic Research Question
Methodological Answer:
- HPLC : Use a C18 column (ACN/H₂O gradient, 1 mL/min) with UV detection at 210 nm. Compare retention times to pharmaceutical-grade standards (e.g., LGC Standards ).
- GC-MS : Identify volatile impurities (e.g., unreacted starting materials) via EI ionization.
Acceptance Criteria : Purity ≥ 98% (area normalization), with no single impurity >1%.
How to model the compound’s conformation using computational chemistry and validate against experimental data?
Advanced Research Question
Methodological Answer:
Conformational Sampling : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) in explicit solvent.
DFT Optimization : Calculate lowest-energy conformers at the B3LYP/def2-TZVP level.
Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


